molecular formula C13H10F3NO4 B12332527 Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate CAS No. 2006277-52-5

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate

Cat. No.: B12332527
CAS No.: 2006277-52-5
M. Wt: 301.22 g/mol
InChI Key: DMUHOBKOHQAMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a synthetic organic compound featuring an isoxazole ring substituted with a hydroxymethyl group bearing a 4-(trifluoromethyl)phenyl moiety and a methyl ester at the 4-position. This structure combines the electron-withdrawing trifluoromethyl group with the isoxazole heterocycle, which is known for its bioisosteric properties and applications in medicinal chemistry . The compound’s design leverages the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding interactions in pharmacological targets .

Properties

CAS No.

2006277-52-5

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

methyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO4/c1-20-12(19)9-6-21-17-10(9)11(18)7-2-4-8(5-3-7)13(14,15)16/h2-6,11,18H,1H3

InChI Key

DMUHOBKOHQAMNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and triethylamine . For instance, the compound can undergo [3+2] cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₁₀F₃NO₄
  • Molecular Weight : 301.22 g/mol
  • CAS Number : 2006277-52-5
  • IUPAC Name : Methyl 3-(hydroxy(4-(trifluoromethyl)phenyl)methyl)isoxazole-4-carboxylate

The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, making it an attractive candidate for drug development.

Antidiabetic Potential

Recent studies have indicated that derivatives of isoxazole compounds, including methyl 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate, exhibit significant antidiabetic activity. In vitro assays demonstrated promising results against various targets such as α-glucosidase and α-amylase, with IC50 values indicating effective inhibition . The molecular docking studies suggest that the compound interacts favorably with target proteins, enhancing its potential as a multi-target antidiabetic agent.

Anti-inflammatory Activity

Research has shown that the compound undergoes metabolic conversion to yield anti-inflammatory agents. For instance, in vivo studies indicated that after oral administration, it was metabolized to produce plasma concentrations of active anti-inflammatory metabolites . This suggests its utility in developing treatments for inflammatory conditions.

Antiviral Applications

The compound's structural features make it a candidate for antiviral research. Its derivatives have been evaluated for activity against viral pathogens, with some showing efficacy in inhibiting viral replication . The incorporation of the trifluoromethyl group has been linked to enhanced antiviral properties due to improved binding interactions with viral proteins.

Case Study 1: Antidiabetic Activity

In a study published in MDPI, a synthesized derivative of this compound exhibited IC50 values of 6.28 µM against α-glucosidase, demonstrating its potential as an effective antidiabetic agent .

Case Study 2: Anti-inflammatory Mechanism

A pharmacokinetic study highlighted that after administration, the compound was metabolized into an anti-inflammatory metabolite, showcasing its dual role as both a prodrug and an active therapeutic agent .

Summary Table of Applications

ApplicationActivity DescriptionReferences
AntidiabeticInhibits α-glucosidase and α-amylase
Anti-inflammatoryMetabolized to yield active anti-inflammatory agents
AntiviralPotential efficacy against viral pathogens

Mechanism of Action

The mechanism of action of Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound plays a crucial role in its pharmacological activity by enhancing its binding affinity to target receptors . The compound’s effects are mediated through the modulation of various signaling pathways, depending on the specific biological activity being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is compared with analogs differing in substituents on the phenyl ring or ester groups. Key examples from recent literature and synthetic databases include:

Compound Name Substituent (R) Ester Group CAS Number Key Features/Implications
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate 4-NO₂ Methyl 2006277-45-6 Strong electron-withdrawing nitro group; may increase reactivity but reduce solubility
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate 4-F Ethyl 2006278-05-1 Fluorine’s small size and electronegativity enhance metabolic stability; ethyl ester increases lipophilicity
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate 4-Br Methyl 2006277-28-5 Bromine’s bulkiness may sterically hinder interactions; moderate electron-withdrawing effect
3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid 4-NO₂ Free acid 2006277-51-4 Free carboxylic acid enhances polarity but reduces cell permeability
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) 4-CF₃ (urea derivative) Demonstrates trifluoromethyl’s role in urea-based pharmacophores; high yield (85.3%) and molecular weight (534.1 g/mol)

Substituent Effects

  • Trifluoromethyl (CF₃): The 4-CF₃ group in the target compound enhances lipophilicity (logP ~2.8 predicted) and metabolic resistance compared to nitro (NO₂) or bromo (Br) analogs. However, its steric bulk may limit binding in constrained active sites .
  • Nitro (NO₂): Compounds like Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate exhibit higher reactivity due to NO₂’s strong electron-withdrawing nature, but this may also increase toxicity risks .
  • Halogens (F, Br) : Fluorine improves bioavailability and binding specificity, while bromine offers a balance between electronic effects and synthetic versatility .

Ester Group Variations

  • Methyl vs. Methyl esters, as in the target compound, offer faster metabolic conversion .
  • Free Carboxylic Acid : Acid analogs (e.g., CAS 2006277-51-4) are more polar, favoring aqueous solubility but requiring prodrug strategies for therapeutic delivery .

Pharmacological Context

Research Implications and Gaps

Biological Activity

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate (CAS: 2006277-52-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antidiabetic and antioxidant activities, as well as its implications for further research.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₀F₃NO₄
  • Molecular Weight : 301.22 g/mol
  • IUPAC Name : methyl 3-(hydroxy(4-(trifluoromethyl)phenyl)methyl)isoxazole-4-carboxylate
  • Purity : ≥95% .

Antidiabetic Activity

Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent. The following table summarizes the in vitro inhibitory effects of this compound on various antidiabetic targets:

Target Enzyme IC₅₀ (μM) Percentage Inhibition at 500 μM
α-Glucosidase6.2883.13%
α-Amylase4.5878.85%
PTP1B0.9188.35%
DPPH (Antioxidant)2.36-

These results indicate that the compound exhibits competitive inhibition against key enzymes involved in carbohydrate metabolism, which may contribute to its antidiabetic effects. For instance, the IC₅₀ value for α-glucosidase is comparable to that of acarbose, a standard antidiabetic drug .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH free radical scavenging assay. The compound demonstrated an IC₅₀ value of 2.36 μM, indicating strong antioxidant activity that may protect pancreatic beta cells from oxidative stress, thereby supporting insulin production .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various enzyme targets showed that this compound effectively inhibited α-glucosidase and α-amylase, which are crucial in glucose metabolism . The molecular docking analysis further confirmed the binding affinity of the compound to these enzymes.
  • Toxicity Assessment : Preliminary toxicity studies performed on experimental albino mice indicated no adverse behavioral changes or lethality after administering various concentrations of the compound over a period of 72 hours, suggesting a favorable safety profile .
  • Comparative Analysis : The compound's activity was compared with established antidiabetic agents such as acarbose and ursolic acid, revealing that it holds promise as a multitarget therapeutic option for managing diabetes mellitus .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves a multi-step pathway, including cyclization of substituted isoxazole precursors and esterification. For analogous isoxazole derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), refluxing with calcium hydroxide in tert-butyl methyl ether and dimethylformamide has been used to achieve cyclization . Optimization should focus on solvent polarity, catalyst selection (e.g., Ca(OH)₂ for deprotonation), and temperature control to minimize side reactions. Characterization via HPLC and LC-MS is critical to monitor intermediate purity .

Q. How can the structural configuration of the compound be confirmed, particularly the stereochemistry of the hydroxy group?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For structurally similar isoxazole derivatives (e.g., 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid), SC-XRD confirmed bond angles and spatial arrangements of substituents . If crystallization is challenging, advanced NMR techniques (e.g., NOESY or COSY) can infer spatial relationships between protons .

Q. What are the critical purity criteria and analytical methods for validating this compound in research settings?

  • Methodological Answer : Purity ≥95% is typically required for pharmacological studies. Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm molecular identity via high-resolution mass spectrometry (HRMS). For isoxazole analogs, melting point analysis and FT-IR spectroscopy (to confirm ester and hydroxyl functional groups) are supplementary validation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from dynamic molecular interactions?

  • Methodological Answer : Dynamic proton exchange or tautomerism in isoxazole derivatives may cause NMR signal broadening. To address this:

  • Use low-temperature NMR (e.g., 213 K) to slow exchange rates.
  • Employ deuterated solvents (e.g., DMSO-d₆) to stabilize hydrogen bonding.
  • Validate findings with computational chemistry (DFT calculations) to model equilibrium states .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :

  • In vitro assays : Test inhibitory activity against target enzymes (e.g., glutamate receptors, given the structural similarity to ionotropic glutamate receptor modulators) using patch-clamp electrophysiology .
  • Analog synthesis : Modify the trifluoromethylphenyl or ester groups to assess their roles in binding affinity. For example, replacing the methyl ester with ethyl or tert-butyl esters alters lipophilicity and metabolic stability .
  • Molecular docking : Use crystallographic data from related isoxazole-protein complexes (e.g., NMDA receptor antagonists) to predict binding modes .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Standardizing assay protocols (e.g., consistent cell lines, buffer systems).
  • Cross-validating results with orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Reporting activity as IC₅₀ ± SEM from triplicate experiments to quantify variability .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis. For biological assays, prepare fresh DMSO stock solutions to avoid freeze-thaw cycles .

Data Contradiction Analysis

Q. How can researchers interpret conflicting solubility data reported in literature for similar isoxazole derivatives?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or solvent impurities. To resolve:

  • Perform powder X-ray diffraction (PXRD) to identify crystalline forms.
  • Use standardized solvents (e.g., USP-grade DMSO) and report temperature/pH conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.